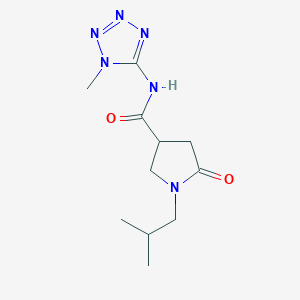
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, also known as MPX-004, is a novel compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is its relatively simple synthesis method, which allows for large-scale production. This compound has also been shown to have a favorable safety profile in animal studies. However, one limitation of this compound is its poor solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound may also have applications in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, this compound is a novel compound with promising therapeutic applications. Its relatively simple synthesis method and favorable safety profile make it an attractive candidate for further research. While the mechanism of action of this compound is not fully understood, it has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Further research is needed to fully explore the potential of this compound for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 1-methyltetrazol-5-amine and 2-methylpropyl isocyanate in the presence of a suitable solvent and base. The resulting intermediate is then reacted with 3-pyrrolidinecarboxylic acid to yield this compound. The synthesis method is relatively simple and can be carried out on a large scale, making this compound a promising candidate for further research.
Applications De Recherche Scientifique
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O2/c1-7(2)5-17-6-8(4-9(17)18)10(19)12-11-13-14-15-16(11)3/h7-8H,4-6H2,1-3H3,(H,12,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIUGGOVTURJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid](/img/structure/B7437985.png)
![4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acid](/img/structure/B7437992.png)
![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]-1-(2,3,3,3-tetrafluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B7438000.png)
![2,2,2-trifluoroethyl N-[2-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-2-oxoethyl]carbamate](/img/structure/B7438002.png)
![N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7438004.png)

![N-[2-[cyclopropyl(methyl)amino]ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438037.png)
![(3-Hydroxyazetidin-1-yl)-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7438042.png)
![6-amino-1-(2-methoxyethyl)-5-[2-[[(2R)-1-methoxypropan-2-yl]-methylamino]acetyl]pyrimidine-2,4-dione](/img/structure/B7438044.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone](/img/structure/B7438045.png)
![N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B7438061.png)
![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid](/img/structure/B7438070.png)

![4-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylamino]-N-methylpyridine-2-carboxamide](/img/structure/B7438087.png)